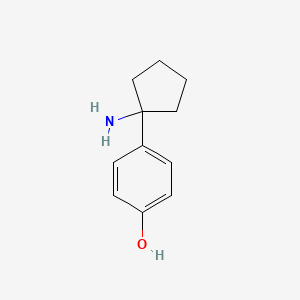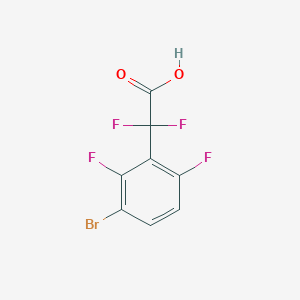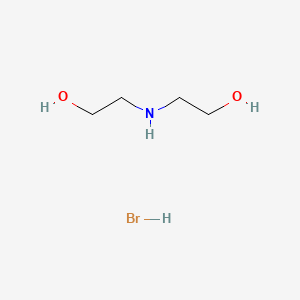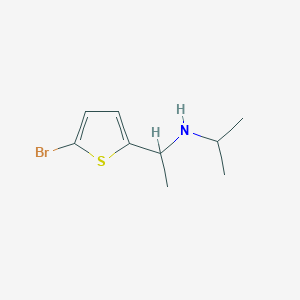![molecular formula C23H31N5O3S B13059706 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bicyclo[221]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative, followed by the introduction of the hydrazinecarbonothioyl group. The final step involves the condensation with 2-hydroxy-3-methoxybenzaldehyde to form the azepane-4-carbohydrazide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures would be employed to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different hydrazine derivatives.
Scientific Research Applications
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar chemical properties.
Hydrazinecarbonothioyl derivatives: Compounds with the hydrazinecarbonothioyl group may exhibit similar reactivity and applications.
Azepane-4-carbohydrazide derivatives: These compounds share the azepane-4-carbohydrazide structure and may have comparable biological activities.
Uniqueness
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is unique due to its combination of bicyclic, hydrazinecarbonothioyl, and azepane-4-carbohydrazide structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31N5O3S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[(2-bicyclo[2.2.1]hept-5-enylamino)carbamothioyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]azepane-4-carboxamide |
InChI |
InChI=1S/C23H31N5O3S/c1-31-20-6-2-4-18(21(20)29)14-24-26-22(30)16-5-3-10-28(11-9-16)23(32)27-25-19-13-15-7-8-17(19)12-15/h2,4,6-8,14-17,19,25,29H,3,5,9-13H2,1H3,(H,26,30)(H,27,32)/b24-14+ |
InChI Key |
KMHGIAGHSMGURL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)



![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)

![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)

![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)




